5-Methoxy-1-phenylpyrrolo[2,3-b]pyridine
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Overview
Description
5-Methoxy-1-phenylpyrrolo[2,3-b]pyridine is a heterocyclic compound that belongs to the pyrrolopyridine family. This compound is characterized by a pyrrole ring fused to a pyridine ring, with a methoxy group at the 5-position and a phenyl group at the 1-position. Pyrrolopyridines are known for their diverse biological activities and are of significant interest in medicinal chemistry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-Methoxy-1-phenylpyrrolo[2,3-b]pyridine typically involves the reaction of 5-methoxy-1H-pyrrolo[2,3-b]pyridine with phenyl-substituted reagents under specific conditions. One common method involves the use of a palladium-catalyzed cross-coupling reaction, such as the Suzuki-Miyaura coupling, where 5-methoxy-1H-pyrrolo[2,3-b]pyridine is reacted with phenylboronic acid in the presence of a palladium catalyst and a base .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar palladium-catalyzed cross-coupling reactions. The reaction conditions are optimized to ensure high yield and purity of the final product. The use of continuous flow reactors and automated synthesis platforms can further enhance the efficiency and scalability of the production process .
Chemical Reactions Analysis
Types of Reactions
5-Methoxy-1-phenylpyrrolo[2,3-b]pyridine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic substitution reactions can occur at the methoxy or phenyl groups, depending on the reaction conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydride in dimethylformamide (DMF) for nucleophilic substitution.
Major Products Formed
Oxidation: Formation of corresponding pyridine N-oxide derivatives.
Reduction: Formation of reduced pyrrolopyridine derivatives.
Substitution: Formation of substituted pyrrolopyridine derivatives with various functional groups.
Scientific Research Applications
5-Methoxy-1-phenylpyrrolo[2,3-b]pyridine has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Studied for its potential as an inhibitor of specific enzymes and receptors.
Medicine: Investigated for its anticancer, antiviral, and anti-inflammatory properties.
Industry: Utilized in the development of new materials and pharmaceuticals.
Mechanism of Action
The mechanism of action of 5-Methoxy-1-phenylpyrrolo[2,3-b]pyridine involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can inhibit the activity of certain enzymes by binding to their active sites, thereby blocking their catalytic function. Additionally, it can modulate receptor activity by acting as an agonist or antagonist, influencing various signaling pathways .
Comparison with Similar Compounds
Similar Compounds
1H-Pyrazolo[3,4-b]pyridines: These compounds share a similar bicyclic structure but differ in the position of the nitrogen atoms.
Pyrrolo[3,4-c]pyridines: Another class of pyrrolopyridines with different substitution patterns and biological activities
Uniqueness
5-Methoxy-1-phenylpyrrolo[2,3-b]pyridine is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of the methoxy and phenyl groups enhances its potential as a versatile building block for the synthesis of novel compounds with diverse applications .
Properties
Molecular Formula |
C14H12N2O |
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Molecular Weight |
224.26 g/mol |
IUPAC Name |
5-methoxy-1-phenylpyrrolo[2,3-b]pyridine |
InChI |
InChI=1S/C14H12N2O/c1-17-13-9-11-7-8-16(14(11)15-10-13)12-5-3-2-4-6-12/h2-10H,1H3 |
InChI Key |
JJMNNLZPDFAQJB-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CN=C2C(=C1)C=CN2C3=CC=CC=C3 |
Origin of Product |
United States |
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